basic chemical properties of 4-Iodo-4'-n-propylbenzophenone
basic chemical properties of 4-Iodo-4'-n-propylbenzophenone
An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-4'-n-propylbenzophenone
Executive Summary
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-Iodo-4'-n-propylbenzophenone. As a substituted diaryl ketone, this molecule combines the well-established photoreactive benzophenone core with two distinct functional groups: a para-iodine atom and a para-n-propyl chain. These substitutions are not merely decorative; the iodine atom serves as a versatile synthetic handle for cross-coupling reactions and introduces a heavy atom that can influence photophysical properties. The n-propyl group enhances lipophilicity and can modulate solid-state packing and solubility. This document, intended for researchers in materials science, organic synthesis, and drug discovery, details the proposed synthesis, purification, and in-depth characterization of the title compound. We will explore its predicted spectroscopic signatures, thermal properties, and reactivity, grounding our analysis in established principles of physical organic chemistry and drawing parallels with well-characterized analogues.
Introduction & Molecular Overview
The Benzophenone Scaffold in Chemical Sciences
The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science. It is present in numerous natural products and marketed drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] In photochemistry, benzophenone is a classic Type II photoinitiator, capable of absorbing UV light to promote an electron to a triplet state, which can then abstract a hydrogen atom from a suitable donor to generate free radicals for polymerization.[2][3] This inherent photoreactivity makes its derivatives highly valuable as crosslinking agents and in photolithography.
Rationale for Substituent Choices: The Role of the 4-Iodo and 4'-n-Propyl Groups
The specific substitution pattern of 4-Iodo-4'-n-propylbenzophenone imparts a unique combination of functionalities:
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4-Iodo Group: The carbon-iodine (C-I) bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows the molecule to serve as a building block for more complex, conjugated systems relevant to organic electronics or advanced pharmaceutical intermediates.[4] The presence of a heavy iodine atom can also enhance intersystem crossing, a key process in the photochemistry of benzophenones.[3]
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4'-n-Propyl Group: This non-polar alkyl chain increases the molecule's lipophilicity and solubility in organic solvents. In the context of materials science, such alkyl chains can influence molecular packing, potentially inducing liquid crystalline phases or modifying the properties of polymeric materials into which the molecule is incorporated.
Molecular Structure and Identifiers
The structural and core chemical data for 4-Iodo-4'-n-propylbenzophenone are summarized below.
| Property | Value |
| Chemical Structure | (4-Iodophenyl)(4-propylphenyl)methanone |
| Molecular Formula | C₁₆H₁₅IO |
| Molecular Weight | 350.19 g/mol |
| CAS Number | Not assigned (Less common compound) |
| IUPAC Name | (4-iodophenyl)(4-propylphenyl)methanone |
Proposed Synthesis and Purification
Retrosynthetic Analysis & Strategic Rationale
The most direct and reliable method for constructing a diaryl ketone like 4-Iodo-4'-n-propylbenzophenone is the Friedel-Crafts acylation. Two primary disconnections are possible. We have selected Route A as the preferred pathway.
Causality Behind the Choice: In Route B, the acylation of iodobenzene with 4-n-propylbenzoyl chloride would be sluggish due to the deactivating nature of the iodine substituent on the aromatic ring. Conversely, Route A utilizes n-propylbenzene, an activated aromatic ring, which should react more readily and with high para-selectivity due to the steric bulk of the incoming 4-iodobenzoyl group, leading to a cleaner reaction and higher yield.
Caption: Retrosynthetic approach via Friedel-Crafts acylation.
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).
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Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Cool the flask to 0 °C in an ice bath.
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Solvent & Acyl Chloride Addition: Add anhydrous dichloromethane (DCM, 100 mL) via cannula. Slowly add 4-iodobenzoyl chloride (1.0 eq.) to the stirred suspension. Stir for 15 minutes to allow for complex formation.
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Nucleophile Addition: Add n-propylbenzene (1.1 eq.) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the limiting reagent by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully pouring it over crushed ice containing concentrated HCl (10 mL). This hydrolyzes the aluminum complexes and moves the catalyst into the aqueous phase.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally, brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Isolation Workflow
The crude product is purified by flash column chromatography to yield the pure 4-Iodo-4'-n-propylbenzophenone.
Caption: Post-synthesis purification workflow.
Physicochemical Characterization
This section details the expected analytical data for the title compound, providing a benchmark for experimental verification.
Physical Properties & Solubility
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Physical State: Expected to be a white to off-white crystalline solid at room temperature.
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Melting Point: The melting point of 4'-iodoacetophenone is 82-84 °C.[5] The larger, more complex structure of the target molecule suggests a higher melting point, likely in the range of 90-110 °C.
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Solubility: The molecule's aromatic and alkyl character predicts its solubility profile.
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Insoluble |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Sparingly Soluble |
| Non-Polar | Dichloromethane, Chloroform, Toluene, Hexanes | Highly Soluble |
Spectroscopic Analysis
Spectroscopic analysis is essential for unambiguous structural confirmation. The following data are predicted based on established principles.[6][7]
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¹H NMR Spectroscopy (500 MHz, CDCl₃):
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δ 7.80-7.70 (m, 4H): Two overlapping doublets corresponding to the four aromatic protons ortho to the carbonyl group. These are the most deshielded aromatic protons.
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δ 7.35 (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the iodine atom.
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δ 7.25 (d, J ≈ 8.0 Hz, 2H): Aromatic protons ortho to the n-propyl group.
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δ 2.65 (t, J ≈ 7.5 Hz, 2H): Methylene (-CH₂-) protons of the propyl group adjacent to the aromatic ring.
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δ 1.65 (sext, J ≈ 7.5 Hz, 2H): Methylene (-CH₂-) protons in the middle of the propyl group.
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δ 0.95 (t, J ≈ 7.5 Hz, 3H): Terminal methyl (-CH₃) protons of the propyl group.
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¹³C NMR Spectroscopy (125 MHz, CDCl₃):
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δ ~195.5: Carbonyl carbon (C=O).
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δ ~148.0: Aromatic carbon attached to the propyl group.
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δ ~138.0: Aromatic carbon attached to the carbonyl (propyl-substituted ring).
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δ ~137.5: Aromatic CH ortho to the iodine atom.
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δ ~131.0: Aromatic CH ortho to the carbonyl (both rings).
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δ ~129.0: Aromatic CH ortho to the propyl group.
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δ ~99.0: Aromatic carbon attached to the iodine atom.
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δ ~38.0: Propyl -CH₂- attached to the ring.
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δ ~24.5: Propyl -CH₂- (middle).
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δ ~13.8: Propyl -CH₃.
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Infrared (IR) Spectroscopy (KBr Pellet):
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~3060 cm⁻¹: Aromatic C-H stretch.
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~2960-2850 cm⁻¹: Aliphatic C-H stretches (from propyl group).
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~1660 cm⁻¹: Strong, characteristic C=O (ketone) stretch, conjugated.
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~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.
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~840 cm⁻¹: Para-disubstituted C-H bend.
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~500-600 cm⁻¹: C-I stretch.
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Mass Spectrometry (EI):
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m/z 350: Molecular ion peak [M]⁺.
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m/z 223: Fragment corresponding to [M - I]⁺.
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m/z 209: Fragment corresponding to [I-C₆H₄-CO]⁺.
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m/z 119: Fragment corresponding to [n-Pr-C₆H₄-CO]⁺.
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Reactivity and Potential Applications
The dual-functional nature of 4-Iodo-4'-n-propylbenzophenone opens avenues for its use in several advanced applications.
Photochemical Applications
Like its parent compound, this molecule is expected to be an efficient photoinitiator. Upon UV irradiation (~250-380 nm), the benzophenone core can undergo intersystem crossing to a triplet state, which can then initiate radical polymerization or act as a photosensitizer.[2][8] The n-propyl group enhances its compatibility with organic polymer matrices.
Synthetic Intermediate in Materials Science
The C-I bond is a key reactive site for building larger molecular architectures. It can readily participate in cross-coupling reactions, enabling the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4′-碘苯乙酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Photosensitizing Properties of Compounds Related to Benzophenone | Abstract | Acta Dermato-Venereologica [medicaljournals.se]
